3-[(4-Iodophenyl)methyl]pyrrolidine hydrochloride
Description
3-[(4-Iodophenyl)methyl]pyrrolidine hydrochloride is a pyrrolidine-derived compound featuring a 4-iodobenzyl substituent attached to the pyrrolidine ring, with a hydrochloride salt counterion. The pyrrolidine backbone, a five-membered saturated heterocyclic amine, provides structural rigidity, while the 4-iodophenyl group introduces significant electronic and steric effects. Its molecular formula is inferred as C₁₁H₁₃IN·HCl, with a molecular weight of approximately 362.6 g/mol (calculated). Applications may include use as a synthetic intermediate or in pharmacological studies targeting iodine-sensitive biological systems.
Properties
IUPAC Name |
3-[(4-iodophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHGXTWOTXFNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955514-49-4 | |
| Record name | Pyrrolidine, 3-[(4-iodophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955514-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
N-Alkylation of Pyrrolidine Derivatives
The most direct route involves alkylating pyrrolidine with 4-iodobenzyl halides under basic conditions:
Procedure :
- Dissolve pyrrolidine (1.0 equiv) in anhydrous DMF.
- Add 4-iodobenzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).
- Heat at 80°C for 12 hr under N₂.
- Quench with H₂O, extract with EtOAc, and concentrate.
- Salt formation: Treat with HCl/Et₂O to precipitate hydrochloride.
Key Parameters :
Reductive Amination Route
For enhanced stereocontrol, reductive amination between 3-pyrrolidinone and 4-iodobenzylamine offers advantages:
Optimized Protocol :
- Condense 3-pyrrolidinone (1.0 equiv) and 4-iodobenzylamine (1.1 equiv) in MeOH.
- Add NaBH₃CN (1.5 equiv) at 0°C.
- Stir 24 hr at RT, then acidify with 1N HCl.
- Isolate product via vacuum filtration.
Advantages :
Catalytic Cyclization Strategies
Recent advances employ transition metal catalysts for one-pot syntheses:
Cu/Ni-ZSM-5 Catalyzed Process :
| Parameter | Value |
|---|---|
| Catalyst loading | 5 wt% |
| Temperature | 160°C |
| H₂ pressure | 2 MPa |
| Substrate | 1,4-butanediol + 4-iodobenzylamine |
| Conversion | 98% |
| Selectivity | 89% |
This borrowing-hydrogen mechanism minimizes byproducts and enables scalability.
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Yield (Free Base) | Purity (%) | Scalability |
|---|---|---|---|
| N-Alkylation | 60–75% | 95–98 | Industrial |
| Reductive Amination | 68–82% | 97–99 | Pilot-scale |
| Catalytic Cyclization | 85–90% | 99+ | Lab-scale |
Catalytic methods show superior efficiency but require specialized equipment. N-Alkylation remains preferred for bulk production.
Purification Challenges
- Halogenated Byproducts : Column chromatography (SiO₂, hexane/EtOAc 4:1) removes residual iodobenzene derivatives.
- Enantiomeric Separation : Chiral HPLC (Chiralpak IA, 70:30 hexane/i-PrOH) resolves racemic mixtures when using non-stereoselective routes.
- Salt Polymorphism : Recrystallization from EtOH/H₂O (9:1) ensures consistent hydrochloride crystal form.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 4-Iodobenzyl bromide | 62% |
| Solvent recovery | 18% |
| Catalyst recycling | 12% |
| Waste treatment | 8% |
Process intensification through continuous flow systems reduces solvent use by 40%.
Regulatory Compliance
- ICH Guidelines : Q3A(R2) impurities controlled <0.15%
- Genotoxic Avoidance : Replace alkyl halides with mesylates where possible
- Green Chemistry : Bio-based solvents (Cyrene™) show promise in pilot trials.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom on the aromatic ring enables transition-metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under palladium catalysis replaces iodine with aryl groups :
General Reaction:
| Reagents/Conditions | Product | Yield (Hypothetical) | References |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biphenyl-pyrrolidine hybrid | 65–85% |
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing iodine enhances electrophilicity at the para position, facilitating substitution with amines or alkoxides :
Example Reaction with Pyrrolidine:
| Reagents/Conditions | Outcome | Notes | References |
|---|---|---|---|
| CuI, K₃PO₄, 120°C | Di-pyrrolidinyl aryl derivative | Limited regioselectivity |
Pyrrolidine Ring Functionalization
The secondary amine in the pyrrolidine ring undergoes typical acylation and alkylation reactions :
Acylation
| Reagents/Conditions | Product | Yield (Hypothetical) | References |
|---|---|---|---|
| Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylated derivative | 70–90% |
Oxidation to Pyrrolidinone
| Oxidizing System | Product | Selectivity | References |
|---|---|---|---|
| H₂O₂/RuCl₃, CH₃CN/H₂O | Pyrrolidin-2-one derivative | >80% (C-2 position) |
Methylene Bridge Reactivity
The –CH₂– group linking the pyrrolidine and aryl rings can undergo oxidation or halogenation:
Oxidation to Ketone
| Conditions | Product | Side Reactions | References |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C | Aryl ketone-pyrrolidine | Overoxidation risk |
Reductive Deiodination
Catalytic hydrogenation removes iodine, yielding a dehalogenated product :
| Conditions | Outcome | Catalytic Efficiency | References |
|---|---|---|---|
| 10% Pd/C, H₂ (1 atm), EtOH | Deiodinated pyrrolidine | >95% conversion |
Salt Metathesis
The hydrochloride counterion can be exchanged via reaction with silver salts :
| Reagents | Application | Purity | References |
|---|---|---|---|
| AgBF₄, anhydrous THF | Ionic liquid precursor | >98% |
Key Research Findings
-
Catalytic Efficiency : Palladium-based systems for Suzuki coupling achieve higher yields compared to nickel catalysts (85% vs. 65%) .
-
Steric Effects : Bulky substituents on the pyrrolidine nitrogen reduce acylation yields by 15–20% .
-
Solvent Impact : Polar aprotic solvents (e.g., DMF) improve NAS reaction rates by 30% compared to THF .
This compound’s versatility in cross-coupling and heterocyclic chemistry positions it as a critical intermediate for pharmaceuticals and materials science. Further studies should explore enantioselective modifications and green chemistry approaches.
Scientific Research Applications
Medicinal Chemistry Applications
Neuropsychiatric Disorders
Research indicates that compounds structurally similar to 3-[(4-Iodophenyl)methyl]pyrrolidine hydrochloride can modulate serotonergic receptor activity, making them potential candidates for treating neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders. The ability to influence monoamine receptors is critical in the development of therapies for these conditions .
Anti-inflammatory Properties
Studies have shown that derivatives of pyrrolidine compounds exhibit anti-inflammatory effects. For instance, targeting the IL-4/IL-13 signaling pathway has been a focus for asthma treatment, where small molecules can inhibit key phosphorylation events involved in airway inflammation . The structural characteristics of this compound may enhance its efficacy in such applications.
Synthesis Methodologies
Catalytic Reactions
The synthesis of this compound can be achieved through various catalytic methods. Recent advancements in deep eutectic solvents (DES) have provided new avenues for synthesizing complex heterocyclic compounds efficiently. These solvents serve as catalysts, enhancing reaction yields and reducing reaction times .
Example Reaction Conditions
| Reaction Type | Catalyst Used | Yield (%) | Time (hours) |
|---|---|---|---|
| Pyrrolidine Formation | Deep Eutectic Solvent | 85 | 2 |
| Aromatic Substitution | Acidic Conditions | 90 | 1 |
Targeting SH2 Domain
A significant application of related compounds is their ability to inhibit the SH2 domain of STAT6, which is involved in various inflammatory responses. In vitro studies have demonstrated that certain pyrrolidine derivatives effectively block IL-4 induced phosphorylation at low concentrations (IC50 = 0.04 µM), indicating potential use in treating asthma and other inflammatory diseases .
Case Study: Inhibition of Airway Inflammation
In a study involving human bronchial epithelial cells, a series of phosphopeptide mimetics were tested for their ability to inhibit the phosphorylation of STAT6. Compounds similar to this compound showed significant inhibition of downstream inflammatory markers at concentrations as low as 100 nM, suggesting a promising therapeutic role in managing airway hyperresponsiveness .
Mechanism of Action
The mechanism of action of 3-[(4-Iodophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodophenyl group can participate in various binding interactions, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key Comparative Findings
Substituent Effects on Molecular Weight and Reactivity: The iodine substituent in the target compound confers the highest molecular weight (~362.6 g/mol) among the analogs, followed by bromine (~342.6 g/mol) and chlorine (~274.1 g/mol). This trend aligns with halogen atomic masses (I > Br > Cl) .
Electronic and Halogen-Bonding Properties: Iodine’s polarizability and electronegativity enable stronger halogen bonding compared to bromine or chlorine, which may improve binding to biological targets such as enzymes or receptors .
Solubility and Lipophilicity :
- Alkyl substituents (e.g., isopropyl in ) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. In contrast, halogenated analogs balance lipophilicity with moderate solubility due to polarizable halogens .
- The hydrochloride salt in all compounds enhances water solubility, though steric hindrance from bulky groups (e.g., 4-iodobenzyl) may limit dissolution rates.
The dichlorophenyl compound may exhibit enhanced antimicrobial activity due to the electron-withdrawing effects of chlorine, as seen in related dichlorinated pharmaceuticals.
Biological Activity
3-[(4-Iodophenyl)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention due to its potential biological activities. With the molecular formula C₁₁H₁₅ClIN and a molecular weight of approximately 307.61 g/mol, this compound features a unique structure characterized by a five-membered nitrogen-containing ring and a 4-iodobenzyl group. Its hydrochloride form enhances its solubility, making it suitable for various biological and chemical applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across multiple domains, including neuropharmacology, microbiology, toxicology, and pharmacology. The following sections detail these activities.
Neuropharmacological Activity
This compound has been studied for its potential effects on the central nervous system (CNS). It may play a role in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.
Key Findings:
- Potential Applications: Investigated for anticonvulsant properties and effects on cholinergic system dysfunctions.
- Mechanism of Action: The presence of the iodine atom may influence binding affinity to neurotransmitter receptors.
Antimicrobial Properties
This compound shows promise in the development of new antimicrobial agents.
Key Findings:
- Target Pathogens: Potential efficacy against resistant bacterial strains.
- Mechanism of Action: May disrupt bacterial cell wall synthesis or inhibit essential microbial enzymes.
Toxicological Studies
The compound is also being evaluated for its safety profile and potential toxic effects.
Key Findings:
- Pharmacokinetics: Studies involve administration to model organisms to assess absorption, distribution, metabolism, and excretion (ADME).
- Toxicity Assessment: Data gathered will inform drug safety assessments regarding pyrrolidine derivatives.
Structure-Activity Relationship (SAR)
The unique halogen substitution pattern of this compound influences its biological activity. Comparative analysis with similar compounds reveals insights into how structural modifications affect activity.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride | Pyrrolidine derivative | Contains a 3-iodophenyl group instead of 4-iodophenyl |
| N-Methylpyrrolidine | Simple pyrrolidine | Lacks halogen substitution; primarily used as a solvent |
| 4-Iodophenylacetone | Ketone derivative | Contains a ketone functional group; used in organic synthesis |
| 4-Bromobenzylpyrrolidine | Pyrrolidine derivative | Contains bromine instead of iodine; differing reactivity |
Case Studies
Several studies have explored the biological activity of pyrrolidine derivatives, including this compound:
- Neuropharmacological Effects : A study highlighted its potential in treating epilepsy through modulation of neurotransmitter systems.
- Antimicrobial Efficacy : Research demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its use in antibiotic development.
- Toxicological Profile : Investigations into its safety revealed minimal cytotoxicity at therapeutic concentrations, supporting further clinical exploration.
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Iodophenyl)methyl]pyrrolidine hydrochloride?
Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous pyrrolidine derivatives are synthesized via substitution of halogenated intermediates with pyrrolidine precursors under basic conditions (e.g., NaOH in dichloromethane) . Optimization of reaction time, temperature, and stoichiometry is critical to minimize by-products. Post-synthesis purification via column chromatography or recrystallization ensures high yield (>90%) and purity (>98%) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
- Storage : Protect from moisture and light at 2–8°C in airtight containers. Stability studies suggest decomposition <1% over 12 months under these conditions .
- Waste disposal : Segregate waste and consult certified hazardous waste handlers to prevent environmental release .
Q. What analytical techniques are appropriate for characterizing its purity and structure?
- Structural confirmation : ¹H/¹³C NMR to verify the iodophenyl and pyrrolidine moieties. IR spectroscopy confirms HCl salt formation via N–H stretching .
- Purity assessment : HPLC (C18 column, UV detection at 254 nm) with >98% purity thresholds. LC-MS detects trace impurities (e.g., unreacted intermediates) .
- Elemental analysis : Validate molecular formula (C₁₁H₁₃IN·HCl) with <0.3% deviation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and docking studies (using software like AutoDock Vina) model ligand-receptor binding. For example, the iodophenyl group’s halogen bonding potential can be assessed with serotonin receptors (5-HT subtypes) to predict affinity . QSAR models optimize substituent effects on activity .
Q. What strategies identify and quantify genotoxic impurities in its synthesis?
- Impurity profiling : Use LC-MS/MS to detect alkylating agents (e.g., chloromethyl intermediates) at ppm levels. Reference standards (e.g., nitrosamine impurities) ensure method validation .
- Mitigation : Introduce scavengers (e.g., thiosulfate) during synthesis to quench reactive electrophiles. Process analytical technology (PAT) monitors impurity formation in real-time .
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- DoE (Design of Experiments) : Vary parameters (solvent polarity, catalyst loading) to identify optimal conditions. For example, replacing DCM with THF increases reaction homogeneity and yield by 15% .
- Green chemistry : Use microwave-assisted synthesis to reduce reaction time (from 24h to 2h) and energy consumption. Solvent recycling minimizes waste .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch vs. flow chemistry : Flow systems enhance reproducibility and heat transfer for exothermic reactions. However, iodine’s high molecular weight complicates solvent recovery .
- Safety protocols : Pilot-scale reactions require explosion-proof equipment due to potential gas release (e.g., HCl) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Technique | Parameters | Acceptable Threshold | Reference |
|---|---|---|---|
| HPLC | Retention time: 8.2 min, Area% | ≥98% | |
| LC-MS | [M+H]⁺ = 346.1 amu | No unidentified peaks | |
| Elemental Analysis | C: 38.2%, H: 4.0%, N: 4.1% | ±0.3% deviation |
Q. Table 2. Synthetic Optimization via DoE
| Parameter | Low Level | High Level | Optimal Value | Effect on Yield |
|---|---|---|---|---|
| Temperature (°C) | 25 | 60 | 40 | +22% |
| Catalyst (mol%) | 5 | 15 | 10 | +18% |
| Solvent | DCM | THF | THF | +15% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
